

Application Notes and Protocols for the Synthesis of Dimethyl 2-(phenylamino)fumarate

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Compound of Interest

Compound Name: *Dimethyl 2-(phenylamino)fumarate*

Cat. No.: *B11872993*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of **Dimethyl 2-(phenylamino)fumarate**, a valuable intermediate in organic synthesis and potential building block for pharmacologically active molecules. The primary synthetic route involves the nucleophilic addition of aniline to dimethyl acetylenedicarboxylate (DMAD).

I. Overview of the Synthesis

The synthesis of **Dimethyl 2-(phenylamino)fumarate** is achieved through a Michael addition reaction. In this reaction, the lone pair of electrons on the nitrogen atom of aniline attacks one of the electrophilic sp-hybridized carbon atoms of dimethyl acetylenedicarboxylate. This initial addition is followed by proton transfer to yield the final enamine product. The reaction generally favors the formation of the fumarate (E) isomer due to steric considerations.

II. Experimental Protocols

The following protocol is adapted from a procedure for a closely related analogue and is expected to provide a reliable method for the synthesis of **Dimethyl 2-(phenylamino)fumarate**.

Materials:

- Aniline ($C_6H_5NH_2$)

- Dimethyl acetylenedicarboxylate (DMAD, $C_6H_6O_4$)
- Methanol (CH_3OH), anhydrous
- Silica gel for column chromatography
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (5.0 mmol, 1.0 equiv.) and anhydrous methanol (5 mL).
- Addition of DMAD: While stirring the aniline solution, add dimethyl acetylenedicarboxylate (5.0 mmol, 1.0 equiv., approximately 0.61 mL) dropwise.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 48 hours.
- Workup: After 48 hours, allow the reaction mixture to cool to room temperature. Remove the methanol solvent under reduced pressure using a rotary evaporator.
- Purification: The crude residue is purified by column chromatography on silica gel to yield the pure **Dimethyl 2-(phenylamino)fumarate**. The specific eluent system for chromatography should be determined by thin-layer chromatography (TLC) analysis.

III. Data Presentation

The following table summarizes the key quantitative data for the synthesis of **Dimethyl 2-(phenylamino)fumarate** based on the provided protocol.

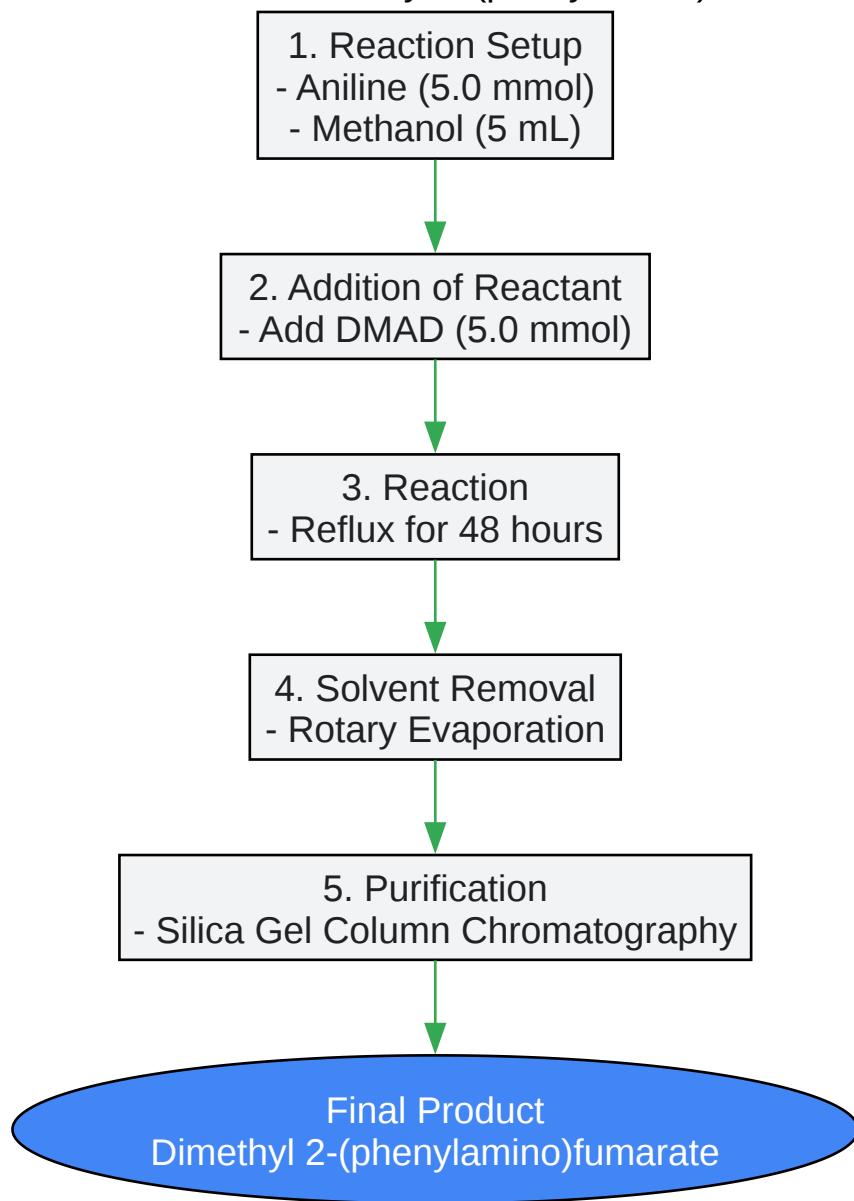
Parameter	Value
Reactants	
Aniline	5.0 mmol (approx. 0.46 mL, 0.47 g)
Dimethyl Acetylenedicarboxylate	5.0 mmol (approx. 0.61 mL, 0.71 g)
Solvent	
Methanol (anhydrous)	5 mL
Reaction Conditions	
Temperature	Reflux
Reaction Time	48 hours
Purification	
Method	Silica Gel Column Chromatography

Note: Yields are expected to be moderate to high based on analogous reactions, but should be determined experimentally.

IV. Visualization of Workflow and Reaction Mechanism

Diagram 1: Experimental Workflow

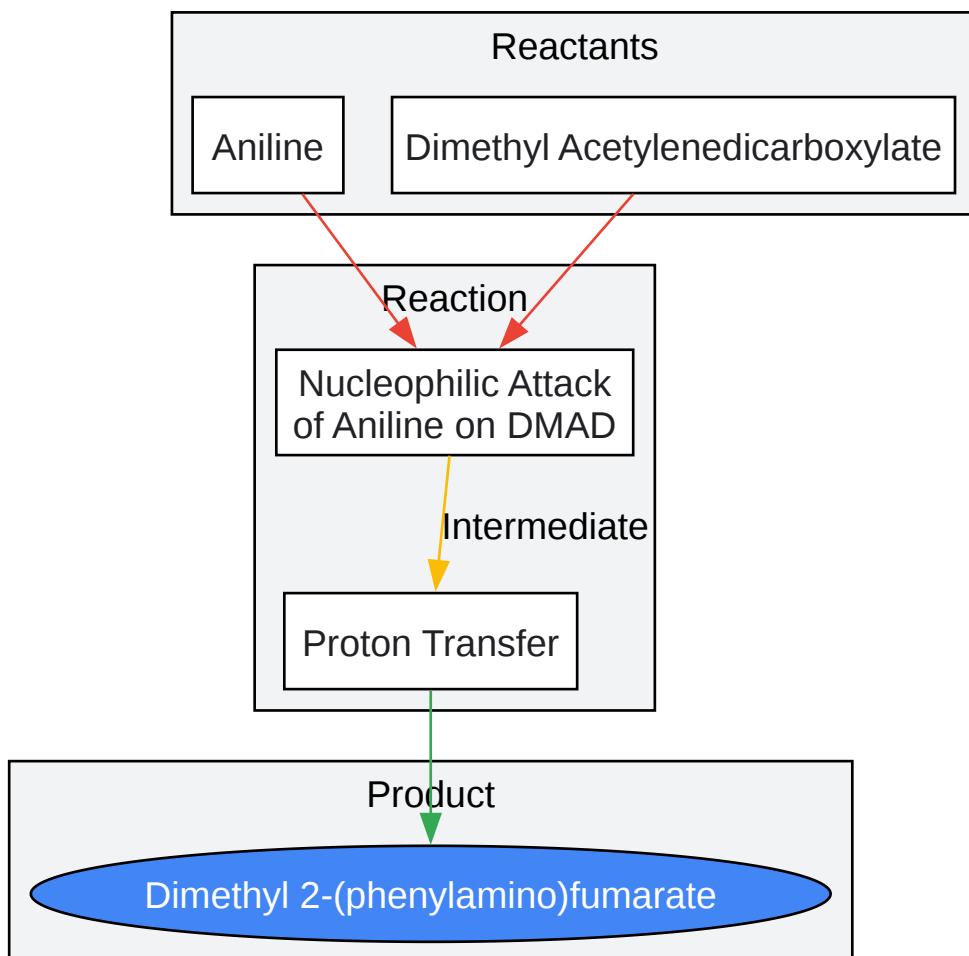
Experimental Workflow for Dimethyl 2-(phenylamino)fumarate Synthesis

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Caption: A step-by-step workflow for the synthesis of **Dimethyl 2-(phenylamino)fumarate**.

Diagram 2: Reaction Mechanism

Reaction Mechanism: Aniline and DMAD

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